4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
CAS No.: 380437-04-7
Cat. No.: VC16265410
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380437-04-7 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22) |
| Standard InChI Key | LUPIJZKBJOBFJR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
The compound’s IUPAC name, 3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one, reflects its intricate architecture. The core structure consists of a benzothiolo[2,3-d]pyrimidin-4-one scaffold fused with a 3-methoxyphenyl group at position 3 and a sulfanylidene moiety at position 2. The tricyclic system includes a seven-membered ring fused to a pyrimidine ring, with a bridging sulfur atom contributing to its conformational rigidity.
Table 1: Molecular Identity and Key Descriptors
| Property | Value |
|---|---|
| CAS No. | 380437-04-7 |
| Molecular Formula | C₁₇H₁₆N₂O₂S₂ |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 3-(3-Methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
| InChI Key | LUPIJZKBJOBFJR-UHFFFAOYSA-N |
The methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, potentially influencing π-π stacking interactions in biological systems. The sulfanylidene group (-S-) enhances hydrogen-bonding capacity, a feature critical for binding to enzymatic active sites.
Physicochemical Properties
Solubility and Stability
The compound’s solubility remains uncharacterized experimentally, but its logP value (calculated via XLogP3: 3.2) suggests moderate lipophilicity, favoring membrane permeability. The presence of polar sulfhydryl and carbonyl groups may enhance aqueous solubility under physiological pH conditions. Stability studies are pending, though sulfur-containing heterocycles often exhibit sensitivity to oxidative environments, necessitating storage under inert atmospheres.
Table 2: Calculated Physicochemical Parameters
| Parameter | Value |
|---|---|
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Comparative Analysis with Structural Analogs
11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
This analog (CAS No. 519152-06-8) shares a similar tricyclic backbone but differs in substituents: an ethoxyphenyl group replaces the methoxyphenyl, and the ring system is smaller (dodeca vs. trideca). These modifications reduce molecular weight (344.45 g/mol vs. 344.5 g/mol) but minimally affect logP (3.1 vs. 3.2), highlighting the tunability of physicochemical properties via substituent engineering.
Table 3: Structural and Property Comparison
| Property | Target Compound | Analog (CAS 519152-06-8) |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S₂ | C₁₇H₁₆N₂O₂S₂ |
| Molecular Weight | 344.5 g/mol | 344.45 g/mol |
| Key Substituent | 3-Methoxyphenyl | 4-Ethoxyphenyl |
| XLogP3 | 3.2 | 3.1 |
Research Findings and Future Directions
In Silico Predictions
Quantum mechanical calculations (DFT at B3LYP/6-31G*) indicate a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The LUMO is localized on the pyrimidinone ring, implicating it as the site for nucleophilic attacks.
Experimental Validation Needs
-
Synthetic Optimization: Development of scalable, high-yield routes.
-
Biological Screening: Profiling against kinase and protease panels.
-
ADMET Studies: Assessment of metabolic stability and toxicity.
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